molecular formula C6H7ClN2O2S B3049407 5-Chloro-3-methanesulfonylpyridin-2-amine CAS No. 2055119-06-5

5-Chloro-3-methanesulfonylpyridin-2-amine

Cat. No.: B3049407
CAS No.: 2055119-06-5
M. Wt: 206.65
InChI Key: RGRJJLUKVCVTGX-UHFFFAOYSA-N
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Description

5-Chloro-3-methanesulfonylpyridin-2-amine (CAS 2055119-06-5) is a chemical compound with the molecular formula C6H7ClN2O2S and a molecular weight of 206.65 g/mol . Its structure features a pyridine ring substituted with chloro, methanesulfonyl, and amine functional groups. The methanesulfonyl (mesyl) group is a key moiety in medicinal chemistry, often used to modulate a compound's physicochemical properties or to serve as an intermediate in further synthetic transformations . As a building block, this compound is valuable for researchers in organic synthesis and drug discovery. It is offered with a purity of 98% . This product is intended for research purposes and is not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for safe handling information. Hazard Statements: H302 - Harmful if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-methylsulfonylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-12(10,11)5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRJJLUKVCVTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N=CC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701258150
Record name 2-Pyridinamine, 5-chloro-3-(methylsulfonyl)-
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Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055119-06-5
Record name 2-Pyridinamine, 5-chloro-3-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055119-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, 5-chloro-3-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Chloro 3 Methanesulfonylpyridin 2 Amine

Established Synthetic Routes to the Core Pyridin-2-amine Framework

The pyridin-2-amine scaffold is a crucial building block. Its synthesis can be approached in two primary ways: by modifying an existing pyridine (B92270) ring or by constructing the ring from acyclic precursors.

Direct Functionalization Approaches on Pyridine Precursors

Introducing an amino group directly onto a pyridine ring is a common strategy. While direct nitration of pyridine is often problematic, several other methods have been developed for direct amination. A classic approach is the Chichibabin reaction, which involves treating pyridine with sodium amide to achieve nucleophilic amination, typically at the 2-position.

A more contemporary and versatile method involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, making it susceptible to nucleophilic attack. This strategy allows for the synthesis of N-substituted 2-aminopyridines through a redox-neutral transformation. morressier.com A practical, two-step protocol using inexpensive reagents can provide unsubstituted 2-aminopyridine (B139424) products with excellent regioselectivity and functional group tolerance. morressier.comresearchgate.net This process can often be performed in a one-pot fashion, where the pyridine N-oxide is converted to a 2-aminopyridine using reagents like Ts2O and tert-butylamine, followed by in situ deprotection.

MethodReagentsPosition of AminationKey Features
Chichibabin Reaction Sodium amide (NaNH₂)C2 (and C6)Classic method; often requires high temperatures.
Pyridine N-Oxide Activation 1. Ts₂O, t-BuNH₂ 2. TFA (deprotection)C2Mild conditions; high regioselectivity; good functional group compatibility. researchgate.net
Via N-(2-Pyridyl)pyridinium Salts Pyridine N-oxide, Pyridine, Ts₂O, then hydrolysisC2Mild, scalable, and uses inexpensive reagents. researchgate.net

Cyclization Reactions for Pyridine Ring Formation

An alternative to functionalizing a pre-existing ring is to build the substituted pyridine core from simpler, acyclic molecules. This approach offers the advantage of installing the desired substitution pattern during the ring-forming process.

Metal-catalyzed [2+2+2] cycloaddition reactions are a powerful tool for this purpose, characteristically offering high atom efficiency. These reactions can construct the pyridine ring from the convergent assembly of molecules like acetylenes and nitriles. Multicomponent reactions (MCRs) represent another highly efficient strategy. nih.govacs.org MCRs allow for the one-pot synthesis of highly functionalized pyridines from three or more starting materials, which aligns with the principles of green chemistry by reducing reaction times and waste. nih.gov For instance, a one-pot, four-component reaction of an aldehyde, an active methylene compound (like ethyl cyanoacetate), an acetophenone derivative, and ammonium acetate can yield complex pyridine structures. acs.org

StrategyPrecursorsCatalyst/ConditionsKey Features
[2+2+2] Cycloaddition Alkynes, NitrilesTransition metals (e.g., Co, Ru, Rh)Convergent and atom-efficient route to the pyridine ring.
Multicomponent Reactions (MCRs) Aldehydes, active methylene compounds, ketones, ammonium acetateConventional heating or microwave irradiationEco-friendly, atom economy, reduced reaction times, and often high yields. nih.gov
Iron-Catalyzed Cyclization Ketoxime acetates, AldehydesFeCl₃Green synthesis method for producing symmetrically substituted pyridines.

Strategies for Introducing Chloro and Methanesulfonyl Substituents

Once the 2-aminopyridine core is established, the subsequent challenge lies in the regioselective introduction of the chloro and methanesulfonyl groups at the C5 and C3 positions, respectively.

Regioselective Chlorination Methodologies

The direct chlorination of 2-aminopyridine requires precise control to achieve the desired C5 substitution. The amino group is an activating, ortho-, para-director, which favors substitution at the 3- and 5-positions. To achieve high regioselectivity for the 5-position, specific reagents and conditions are necessary.

Modern methods often employ reagents like Selectfluor in combination with a chloride source, such as lithium chloride (LiCl), under mild conditions. organic-chemistry.org This system has been shown to effectively chlorinate 2-aminopyridines with high yields and regioselectivity. The specific substitution pattern on the starting 2-aminopyridine can strongly influence the outcome of the chlorination reaction. organic-chemistry.org Another approach involves using N-chlorosuccinimide (NCS) as the chlorinating agent, often in conjunction with a catalyst or specific solvent system to control the position of chlorination.

Reagent SystemSolventKey Features
Selectfluor / LiCl DMFMild conditions; provides chlorinated pyridines in good to high yields with high regioselectivity. organic-chemistry.org
N-chlorosuccinimide (NCS) Various organic solventsCommon chlorinating agent; regioselectivity can be solvent or catalyst dependent.
N-fluoro-N-chlorobenzenesulfonamide Dichloromethane (B109758)Catalyzed by ionic liquids to prevent the formation of dichlorinated byproducts.

Sulfonylation and Thioether Oxidation Pathways

Introducing the methanesulfonyl (–SO₂Me) group at the C3 position of the 2-aminopyridine ring is a significant synthetic challenge. Direct C-H sulfonylation of pyridines is difficult and typically favors the C2 or C4 positions due to the electronic nature of the pyridine ring. chemrxiv.orgresearchgate.net

Consequently, a two-step sequence involving the introduction of a methylthio (–SMe) group followed by its oxidation is the most common and reliable pathway. nih.gov

Sulfenylation : A methylthio group is first installed at the C3 position. This can be achieved through various methods, including the reaction of a lithiated pyridine derivative with dimethyl disulfide or via electrophilic sulfenylation reactions.

Oxidation : The resulting 3-(methylthio)pyridin-2-amine is then oxidized to the target sulfone. This oxidation is typically accomplished using strong oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgnih.gov Careful control of the reaction conditions is necessary to prevent over-oxidation or oxidation of the pyridine nitrogen to an N-oxide. acs.org Hydrogen peroxide (H₂O₂) can also be used as an oxidant, often in the presence of a catalyst. organic-chemistry.org

While direct C-H sulfonylation methods are evolving, they often require activation of the pyridine ring with reagents like triflic anhydride (B1165640), followed by the addition of a sulfinate salt. chemrxiv.orgchemistryviews.org However, controlling the regioselectivity to favor the C3 position in a 2-aminopyridine system remains a complex task.

StrategyReagentsStepsKey Features
Thioether Oxidation 1. Reagents for sulfenylation (e.g., (MeS)₂) 2. Oxidant (e.g., m-CPBA, H₂O₂)2A common and reliable route to heteroaromatic methyl sulfones. nih.gov
Direct C-H Sulfonylation Pyridine activation (e.g., Tf₂O), Sulfinate salt, Base1A modern, one-pot approach, but regioselectivity is a major challenge, typically favoring C4. chemrxiv.orgchemistryviews.org
Cross-Coupling Halide/boronate precursors, Sodium methanesulfinate1Metal-mediated approach, dependent on the availability of pre-functionalized starting materials. nih.gov

Green Chemistry Principles and Sustainable Synthesis of 5-Chloro-3-methanesulfonylpyridin-2-amine

The principles of green chemistry are increasingly being applied to the synthesis of complex heterocyclic compounds to minimize environmental impact and improve efficiency. ijarsct.co.innih.gov Several sustainable techniques are relevant to the synthesis of functionalized pyridines.

Microwave-assisted synthesis has emerged as a powerful green tool, offering rapid and uniform heating that significantly reduces reaction times, often from hours to minutes, while lowering energy consumption. acs.orgijarsct.co.in This technique can enhance reaction yields and selectivity, reducing the formation of unwanted byproducts. ijarsct.co.in

Multicomponent reactions (MCRs) , as mentioned in section 2.1.2, are inherently green as they combine several steps into a single operation, improving atom economy and reducing solvent waste and purification steps. nih.govrasayanjournal.co.in

The use of environmentally friendly solvents such as ethanol, water, or deep eutectic solvents (DES), as well as performing reactions under solvent-free conditions , further contributes to the sustainability of the synthesis. ijarsct.co.innih.govrasayanjournal.co.in Additionally, the development of new catalysts, including biocatalysts and recyclable heterogeneous catalysts, offers promising avenues for greener synthetic routes to pyridine derivatives. ijarsct.co.innih.gov

Green Chemistry ApproachDescriptionAdvantages
Microwave-Assisted Synthesis Use of microwave irradiation for rapid and uniform heating. ijarsct.co.inReduced reaction times, lower energy use, improved yields and selectivity. acs.org
Multicomponent Reactions (MCRs) One-pot reactions involving three or more reactants to form the final product. rasayanjournal.co.inHigh atom economy, reduced waste, simplified procedures. nih.gov
Green Solvents / Solvent-Free Use of non-toxic, biodegradable solvents or elimination of solvents altogether. ijarsct.co.inReduced environmental pollution and health hazards. rasayanjournal.co.in
Green Catalysts Development and use of biocatalysts or recyclable heterogeneous catalysts. nih.govMild reaction conditions, high selectivity, catalyst reusability. ijarsct.co.in

Solvent-Free and Metal-Free Reaction Conditions

In the pursuit of greener and more sustainable chemical processes, the development of solvent-free and metal-free reaction conditions is a primary goal. For the synthesis of pyridin-2-amine derivatives, several approaches have been developed that align with these principles.

Solvent-Free Synthesis: Reactions can sometimes be carried out under neat conditions, particularly when one of the reactants is a liquid, which can serve as the reaction medium. guidechem.com For the synthesis of this compound from a solid precursor like 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine, using a large excess of a liquid amine or ammonia (B1221849) solution could potentially facilitate a solvent-free reaction, though this would require careful temperature control to manage reaction kinetics and potential side reactions. Another approach is mechanochemistry, where mechanical force (grinding) is used to initiate reactions between solid reactants, completely eliminating the need for a solvent.

Metal-Free Synthesis: Transition-metal-free amination of halo-pyridines is a highly desirable alternative to metal-catalyzed methods. One established metal-free approach is the Chichibabin reaction, which typically involves the reaction of a pyridine compound with sodium amide. However, this method is often limited by harsh reaction conditions and a narrow substrate scope. A more relevant metal-free approach for the synthesis of this compound would be the direct nucleophilic aromatic substitution of an activated precursor like 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine with ammonia or a protected amine. This reaction proceeds due to the electronic activation of the pyridine ring by the substituents and does not require a metal catalyst.

Reaction TypeConditionsAdvantagesChallenges
Solvent-Free Neat reaction of liquid amines or mechanochemical grinding.Reduced waste, simplified workup, potential for increased reaction rates.Limited to specific substrates, potential for poor heat transfer and side reactions.
Metal-Free SNAr Reaction of an activated halo-pyridine with an amine source.Avoids toxic and expensive metal catalysts, simplified purification.Requires a highly activated substrate, may necessitate harsh conditions (high temperature/pressure).

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a critical concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. High atom economy is achieved in reactions where there are few or no byproducts.

In the proposed synthesis of this compound via nucleophilic aromatic substitution of 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine with ammonia, the reaction would theoretically exhibit high atom economy.

Reaction: C6H5ClFN O2S (5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine) + NH3 → C6H7ClN2O2S (this compound) + HF

In this transformation, the only byproduct is hydrogen fluoride (HF). The percentage atom economy can be calculated as:

(Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

Catalytic Approaches in the Synthesis of Pyridin-2-amine Derivatives

Catalysis offers powerful tools for the synthesis of complex molecules like pyridin-2-amine derivatives, often providing milder reaction conditions, higher selectivity, and broader substrate scope compared to stoichiometric methods.

Transition-Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction is widely used for the synthesis of aryl and heteroaryl amines from aryl halides or triflates. While direct SNAr on a highly activated substrate is feasible, the Buchwald-Hartwig amination provides a powerful alternative for less activated systems.

For the synthesis of this compound, if the starting material were, for example, 2,5-dichloro-3-methanesulfonylpyridine, a Buchwald-Hartwig amination could be employed to selectively introduce the amine group at the 2-position. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and selectivity.

ComponentRoleExamples
Palladium Precursor The active catalyst source.Pd(OAc)2, Pd2(dba)3
Ligand Stabilizes the palladium center and facilitates the catalytic cycle.XPhos, SPhos, RuPhos, BINAP
Base Activates the amine and facilitates the reductive elimination step.NaOt-Bu, K3PO4, Cs2CO3

The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.

Organocatalysis and Biocatalysis in Pyridine Synthesis

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful field in synthesis, often providing complementary reactivity to metal catalysis. While direct applications to the amination of pyridines are less common than metal-catalyzed methods, organocatalysts can be employed in the synthesis of the pyridine ring itself or for the introduction of other functional groups. For instance, acid or base organocatalysts can promote condensation reactions that form the pyridine core.

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers the advantages of high selectivity (chemo-, regio-, and stereoselectivity) and environmentally benign reaction conditions (typically in water at ambient temperature and pressure). Enzymes such as aminotransferases or ammonia lyases could potentially be engineered to catalyze the amination of a suitably functionalized pyridine precursor. While the direct biocatalytic synthesis of this compound has not been reported, the field of enzyme engineering is rapidly advancing, and the development of biocatalysts for such transformations is a promising area of future research.

Reaction Mechanisms and Kinetics of 5 Chloro 3 Methanesulfonylpyridin 2 Amine and Its Derivatives

Mechanistic Investigations of Substitution Reactions on the Pyridine (B92270) Ring

Substitution reactions on the pyridine ring are heavily influenced by the existing substituents, which determine the ring's susceptibility to either nucleophilic or electrophilic attack.

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). nih.gov This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups. libretexts.orgyoutube.com In 5-Chloro-3-methanesulfonylpyridin-2-amine, the methanesulfonyl (-SO2Me) and chloro (-Cl) groups, in conjunction with the ring nitrogen, strongly activate the ring for nucleophilic attack.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com Subsequently, a leaving group is eliminated, and aromaticity is restored. For activated aryl halides, the first step—the formation of the Meisenheimer complex—is generally the rate-determining step. libretexts.org

In the case of this compound, nucleophilic attack could potentially lead to the displacement of the chloride ion at the C5 position. The strong electron-withdrawing nature of the adjacent methanesulfonyl group would help to stabilize the negative charge in the Meisenheimer intermediate. Studies on similarly activated pyridine systems, such as 2-chloro-3,5-dinitropyridine, have shown that these reactions proceed via the SNAr mechanism, with the formation of the intermediate complex being the rate-determining step. researchgate.net

Table 1: Relative Reactivity of Leaving Groups in SNAr Reactions This table presents a generalized order of leaving group ability in activated SNAr reactions, which is often referred to as the "element effect."

Leaving GroupRelative Reactivity
F>
NO₂>
Cl
Br>
I
Source: Based on general principles of nucleophilic aromatic substitution. nih.gov

In contrast to nucleophilic substitution, electrophilic aromatic substitution (SEAr) on pyridine is generally difficult. wikipedia.org The electronegative nitrogen atom deactivates the ring towards electrophilic attack and can be protonated or coordinate to a Lewis acid catalyst, further increasing this deactivation. wikipedia.orgquora.com SEAr on unsubstituted pyridine, when forced under harsh conditions, occurs primarily at the 3-position. quora.comquimicaorganica.org

The substitution pattern of this compound presents a complex scenario for SEAr. The methanesulfonyl and chloro groups are deactivating, while the amino group is strongly activating and ortho-, para-directing. The directing effects of the substituents are as follows:

Amino group (-NH₂ at C2): Directs to C3 and C5.

Methanesulfonyl group (-SO₂Me at C3): Directs to C5.

Chloro group (-Cl at C5): Directs to C4 and C6.

The powerful activating effect of the amino group is counteracted by the strong deactivating effects of the nitrogen, chloro, and methanesulfonyl groups. Therefore, electrophilic substitution would be exceptionally challenging. If a reaction were to occur, the position of attack would be determined by the competition between these directing effects, with positions 4 and 6 being potential, though unlikely, sites for substitution due to the influence of the chloro and amino groups.

Reactivity of the Amino Group in Complex Chemical Transformations

The exocyclic amino group at the C2 position is a key functional handle for further molecular elaboration through various chemical transformations.

The 2-amino group possesses nucleophilic character and can participate in a wide range of reactions typical of primary amines. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines).

2-Aminopyridine (B139424) and its derivatives can exhibit tautomerism, existing in equilibrium between the amino form and the imino form (pyridin-2(1H)-imine). nih.govwikipedia.org Extensive spectroscopic and computational studies have established that for neutral 2-aminopyridines, the amino tautomer is overwhelmingly predominant in various phases. nih.govoup.comresearchgate.net

Table 2: Computational Data for Tautomerism in 2-Amino-4-methylpyridine This table provides calculated energy differences and transition state barriers for tautomerization and inversion processes in a related compound, offering insight into the kinetics of these transformations.

ParameterMethodValue (kcal/mol)
Stability Difference (Amino vs. Imino)DFT/B3LYP13.60
H-Proton Transfer BarrierB3LYP/6-311++G(d,p)44.81
Pyramidal Inversion Barrier at Amino NB3LYP/6-311++G(d,p)0.41
Source: Data from a computational study on 2-amino-4-methylpyridine. nih.gov

The data indicates a high energy barrier for the proton transfer required to form the imino tautomer, confirming the high stability of the canonical amino structure. This preference for the amino form is expected to hold for this compound.

Influence of Chloro and Methanesulfonyl Groups on Reaction Pathways and Selectivity

The chloro and methanesulfonyl groups exert a profound influence on the reactivity and regioselectivity of the pyridine ring through a combination of inductive and resonance effects.

Chloro Group (-Cl): This group is moderately deactivating. It withdraws electron density through the inductive effect (-I) but can donate electron density through resonance (+R). Its net effect is deactivating, and it directs incoming electrophiles to the ortho and para positions.

Methanesulfonyl Group (-SO₂Me): This is a very strong electron-withdrawing group due to both a powerful inductive effect (-I) and resonance effect (-R). It is strongly deactivating and a meta-director for electrophilic substitution.

The combined effect of these two electron-withdrawing groups, along with the ring nitrogen, renders the pyridine ring highly electron-deficient. This electronic landscape strongly favors nucleophilic aromatic substitution over electrophilic substitution. For SNAr reactions, these groups activate the ring, making it a more potent electrophile, and they stabilize the resulting Meisenheimer intermediate. Conversely, for SEAr, their powerful deactivating effects present a significant energy barrier, making such reactions kinetically unfavorable. The regiochemical outcome of any potential reaction is a direct consequence of the interplay between the directing properties of all three substituents and the inherent reactivity of the pyridine nucleus.

Kinetic Studies of Key Reactions Involving this compound

Due to the limited availability of specific kinetic studies on this compound in publicly accessible literature, this section will draw upon established principles and data from structurally analogous compounds to infer the kinetic behavior of key reactions. The primary reaction type for a compound like this compound is nucleophilic aromatic substitution (SNAr). The presence of a chlorine atom on the pyridine ring, activated by the electron-withdrawing methanesulfonyl group, makes the compound susceptible to attack by nucleophiles.

Determination of Rate Laws and Reaction Orders

The kinetics of SNAr reactions involving chloropyridine derivatives have been investigated, and they typically follow a second-order rate law. zenodo.org This implies that the reaction rate is dependent on the concentrations of both the substrate (in this case, this compound) and the nucleophile.

The general rate law can be expressed as:

Rate = k[this compound][Nucleophile]

Where:

k is the rate constant

[this compound] is the concentration of the substrate

[Nucleophile] is the concentration of the attacking nucleophile

In some cases, particularly with amine nucleophiles, the reaction can exhibit more complex kinetics, with the possibility of base catalysis. However, studies on similar compounds like the reaction of 2-chloro-5-nitropyridine (B43025) with anilines have shown that the reaction is not base-catalyzed in solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethyl formamide (B127407) (DMF). researchgate.net

To illustrate the determination of reaction orders, consider a hypothetical reaction of this compound with a generic nucleophile, "Nu." The reaction orders would be determined experimentally by varying the initial concentrations of the reactants and measuring the initial reaction rates.

Hypothetical Initial Rate Data for the Reaction with "Nu"

ExperimentInitial [this compound] (M)Initial [Nu] (M)Initial Rate (M/s)
10.100.101.5 x 10-4
20.200.103.0 x 10-4
30.100.203.0 x 10-4

From this hypothetical data:

Comparing experiments 1 and 2, doubling the concentration of the substrate while keeping the nucleophile concentration constant doubles the rate, indicating the reaction is first-order with respect to this compound.

Comparing experiments 1 and 3, doubling the concentration of the nucleophile while keeping the substrate concentration constant doubles the rate, indicating the reaction is first-order with respect to the nucleophile.

Activation Energy Calculations and Transition State Analysis

The activation energy (Ea) for a reaction is the minimum amount of energy required for the reactants to transform into products. It can be determined by studying the effect of temperature on the reaction rate constant, as described by the Arrhenius equation:

k = A * e(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the ideal gas constant

T is the absolute temperature

By measuring the rate constant at different temperatures, the activation energy can be calculated from the slope of a plot of ln(k) versus 1/T.

For SNAr reactions of chloropyridines, the activation parameters, including activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide insight into the transition state. Reactions of 2-substituted N-methylpyridinium substrates with piperidine, for instance, have been studied, and their activation parameters determined. nih.gov Negative entropies of activation are commonly observed in these reactions, which is consistent with an associative mechanism where two reactant molecules combine to form a more ordered transition state. nih.gov

The transition state in the rate-determining step of an SNAr reaction is the formation of the Meisenheimer complex. The stability of this complex, and therefore the activation energy, is significantly influenced by the substituents on the pyridine ring. The strongly electron-withdrawing methanesulfonyl group at the 3-position and the chloro group at the 5-position in this compound are expected to stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy and increasing the reaction rate. nih.govresearchgate.net

Representative Activation Parameters for SNAr Reactions of Substituted Pyridines

SubstrateNucleophileSolventΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
2-Chloro-5-nitropyridineAnilineDMSO15.2-25.1
2-Fluoro-N-methylpyridinium iodidePiperidineMethanol12.8-18.5
2-Chloro-N-methylpyridinium iodidePiperidineMethanol14.1-15.3

Note: The data presented here are for illustrative purposes and are derived from studies on analogous compounds. researchgate.netnih.gov

The data in the table for analogous compounds show that the activation enthalpies are in a range typical for SNAr reactions. The negative activation entropies support the formation of an ordered transition state, characteristic of an associative mechanism. It is reasonable to expect that the reactions of this compound would exhibit similar activation parameters, with the exact values depending on the specific nucleophile and reaction conditions.

Theoretical and Computational Chemistry Studies of 5 Chloro 3 Methanesulfonylpyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure Elucidation

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For a molecule like 5-Chloro-3-methanesulfonylpyridin-2-amine, DFT could be employed to optimize its molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. Such calculations would also provide insights into the molecule's thermodynamic stability. While DFT studies have been conducted on various sulfonylpyridines and other substituted pyridines, specific data for this compound is absent from the current body of literature.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theoretical accuracy for calculating molecular properties. These methods, while computationally more intensive than DFT, can provide benchmark data for electronic structure and energy. There are currently no published ab initio studies that have been performed on this compound.

Analysis of Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Energy Band Gap Analysis (ΔE)

The energy band gap (ΔE) between the HOMO and LUMO is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that a molecule is more reactive. While studies on other pyridine (B92270) derivatives have explored how different substituents affect the HOMO-LUMO gap, this analysis has not been specifically reported for this compound.

Implications for Reactivity and Electron Transfer Processes

The energies and shapes of the HOMO and LUMO have direct implications for a molecule's ability to donate or accept electrons. The HOMO is associated with the capacity to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). A detailed analysis of these orbitals for this compound would clarify its potential role in electron transfer processes and its likely sites for nucleophilic and electrophilic attack. This information is currently unavailable.

Global and Local Reactivity Descriptors

From the energies of the frontier molecular orbitals, various global and local reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and softness, which provide a quantitative measure of a molecule's reactivity. Local reactivity descriptors, such as the Fukui function, can predict the most reactive sites within a molecule. The absence of HOMO and LUMO energy data for this compound precludes the calculation and analysis of these important reactivity indices.

Chemical Potential (µ) and Electronegativity (χ)

Specific theoretical calculations for the chemical potential (µ) and electronegativity (χ) of this compound have not been reported in the scientific literature.

In the framework of Density Functional Theory (DFT), chemical potential is a fundamental descriptor that measures the tendency of electrons to escape from a system. It is the negative of electronegativity (µ = -χ). These values are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as µ ≈ (EHOMO + ELUMO) / 2. Such calculations would provide insight into the molecule's reactivity, but have not been specifically performed or published for this compound.

Chemical Hardness (η) and Chemical Softness (S)

There are no published computational studies detailing the chemical hardness (η) or chemical softness (S) of this compound.

Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. A molecule with a large energy gap between its HOMO and LUMO is considered "hard," while a molecule with a small energy gap is "soft." Chemical hardness is calculated as η ≈ (ELUMO - EHOMO) / 2. Chemical softness is the reciprocal of hardness (S = 1/η). These parameters are crucial for predicting the reactivity and stability of a chemical species under the principles of Hard and Soft Acids and Bases (HSAB), but data for the target molecule is unavailable.

Electrophilicity Index (ω)

A specific electrophilicity index (ω) for this compound has not been calculated and reported in the available literature.

The global electrophilicity index is a measure of the energy lowering of a chemical system when it accepts an additional electronic charge from the environment. It is defined as ω = µ² / (2η). This descriptor helps in quantifying the electrophilic nature of a molecule, which is essential for understanding its behavior in reactions with nucleophiles. Without prior calculations of chemical potential and hardness, this value cannot be determined.

Conformational Analysis and Molecular Geometries

Detailed conformational analysis and specific optimized molecular geometries for this compound derived from computational studies are not available in the scientific literature.

A proper conformational analysis would involve computational methods to identify the most stable three-dimensional arrangements of the atoms in the molecule. This typically includes rotating the single bonds, such as the C-S bond of the methanesulfonyl group and the C-N bond of the amine group, to find the global and local energy minima on the potential energy surface. Such studies would yield important information on bond lengths, bond angles, and dihedral angles of the most stable conformers, but this research has not been published.

Computational Exploration of Reaction Mechanisms

There is a lack of published computational research exploring the reaction mechanisms involving this compound.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

No studies have been found that characterize transition states or perform Intrinsic Reaction Coordinate (IRC) analysis for reactions involving this compound.

Transition state characterization involves locating the saddle point on the potential energy surface that connects reactants and products. An IRC analysis then follows the reaction path from the transition state down to the reactants and products, confirming that the identified transition state correctly links the desired species. This type of analysis is fundamental to understanding the detailed pathway of a chemical reaction at a molecular level.

Reaction Pathway Mapping and Energetics

Specific reaction pathway maps and their associated energetics (activation energies and reaction enthalpies) for this compound have not been computationally explored in the available literature.

Such studies would involve mapping the potential energy surface for a given reaction to identify the lowest energy path from reactants to products. This would include the calculation of energies for all stationary points (reactants, intermediates, transition states, and products), providing a quantitative understanding of the reaction's feasibility and kinetics. For instance, in a nucleophilic aromatic substitution reaction, which is common for chloropyridines, computational mapping could elucidate the step-by-step mechanism and energy barriers involved. However, this level of computational detail is not present in the current body of scientific literature for this specific compound.

Derivatization and Chemical Transformations of 5 Chloro 3 Methanesulfonylpyridin 2 Amine

Functionalization at the Pyridine (B92270) Nitrogen Atom

While functionalization at the pyridine nitrogen is a common strategy for modifying the properties of pyridine derivatives, specific examples involving 5-Chloro-3-methanesulfonylpyridin-2-amine are not extensively documented in publicly available scientific literature. In many synthetic applications involving similar 2-aminopyridines, the focus remains on the more reactive amino and halo- substituents. The presence of the ortho-amino group may also sterically hinder the approach of electrophiles to the ring nitrogen. Furthermore, the lone pair on the pyridine nitrogen can sometimes interfere with metal-catalyzed reactions by coordinating to the catalyst, an effect that can be mitigated by the presence of a C2 substituent. researchgate.net

Modifications and Reactions of the Amino Group

The primary amino group at the C2 position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic nature of the 2-amino group makes it amenable to reactions with various electrophiles.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is often employed to introduce specific structural motifs or as a protecting group strategy.

Sulfonylation: Similarly, reaction with sulfonyl chlorides yields sulfonamides. This reaction is significant in medicinal chemistry for synthesizing compounds with potential biological activities. For instance, reaction with various sulfonyl chlorides is a common step in the synthesis of kinase inhibitors.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination provides a more controlled method for mono-alkylation.

Table 1: Examples of Acylation, Sulfonylation, and Alkylation Reactions

Reaction TypeReagentProductTypical Conditions
AcylationAcetyl chlorideN-(5-Chloro-3-(methylsulfonyl)pyridin-2-yl)acetamideBase (e.g., pyridine, triethylamine), solvent (e.g., DCM, THF)
SulfonylationBenzenesulfonyl chlorideN-(5-Chloro-3-(methylsulfonyl)pyridin-2-yl)benzenesulfonamideBase (e.g., pyridine), solvent (e.g., DCM)
AlkylationMethyl iodide5-Chloro-N-methyl-3-(methylsulfonyl)pyridin-2-amineBase (e.g., NaH), solvent (e.g., DMF, THF)

Formation of Imine and Heterocyclic Systems

The primary amino group is a valuable precursor for the construction of imines and for building fused heterocyclic systems.

Imine Formation: The condensation reaction between the 2-amino group of this compound and an aldehyde or ketone, typically under acidic catalysis, leads to the formation of an imine (or Schiff base). redalyc.org This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. nih.gov Imines are versatile intermediates that can be further reduced to secondary amines or used in cycloaddition reactions. nih.govorganic-chemistry.orgyoutube.com

Heterocyclic Systems: The 2-aminopyridine (B139424) moiety is a classic building block for the synthesis of fused heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives through a Chichibabin-type reaction. Similarly, condensation with β-ketoesters can yield pyridopyrimidine structures. These fused heterocyclic scaffolds are of significant interest in drug discovery. growingscience.com

Transformations Involving the Chloro Substituent

The chlorine atom at the C5 position of the pyridine ring is a versatile handle for introducing molecular diversity, primarily through cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C5 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-pyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net It is widely used to introduce aryl, heteroaryl, or alkyl groups. researchgate.netnih.govnih.gov The choice of ligand for the palladium catalyst is often crucial for achieving high yields, especially with less reactive chloro-pyridines. libretexts.org

Heck Reaction: The Heck reaction couples the chloro-pyridine with an alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org This method is effective for synthesizing substituted styrenes and other vinyl-pyridines. mdpi.commdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the C5 position and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base, providing a direct route to arylalkynes. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net

Table 2: Overview of Cross-Coupling Reactions

ReactionCoupling PartnerTypical Catalyst SystemProduct Type
Suzuki-MiyauraAryl/heteroaryl boronic acidPd(OAc)₂, SPhos, K₂CO₃5-Aryl/heteroaryl derivative
HeckStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N5-Styrenyl derivative
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N5-(Phenylethynyl) derivative

Nucleophilic Displacement Reactions

The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing methanesulfonyl group further activates the ring towards nucleophilic attack. libretexts.orgyoutube.com

Common nucleophiles used in these reactions include:

Amines: Reaction with primary or secondary amines, often at elevated temperatures, leads to the corresponding 5-amino derivatives.

Alcohols/Phenols: Alkoxides or phenoxides can displace the chloride to form ethers.

Thiols: Thiolates react to produce the corresponding thioethers.

The rate and success of these SNAr reactions are highly dependent on the nucleophilicity of the attacking species and the reaction conditions. youtube.comyoutube.comnih.gov In some cases, strong bases and high temperatures are required to achieve the desired transformation.

Chemical Modifications of the Methanesulfonyl Group

The methanesulfonyl group is a strongly electron-withdrawing substituent that significantly influences the electronic properties of the pyridine ring. Its chemical transformations can be broadly categorized into reactions involving the sulfur atom (reduction and oxidation) and reactions where the entire group acts as a leaving or activating group.

Reduction and Oxidation Pathways

Reduction: The reduction of aryl sulfones to the corresponding thiols or sulfides is a known transformation in organic synthesis, although specific examples starting from this compound are not extensively documented in readily available literature. Generally, the reduction of aryl sulfones can be challenging and often requires strong reducing agents. Methods such as the use of diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH4) have been employed for the reduction of sulfones to sulfides. Another approach involves reductive desulfonylation, which removes the sulfonyl group entirely, replacing it with a hydrogen atom. researchgate.netorganicreactions.orgwikipedia.org Reagents like sodium amalgam, aluminum amalgam, or samarium(II) iodide are often used for this purpose. wikipedia.org For aryl sulfones, catalytic methods employing transition metals like cobalt have also been developed for their conversion to arenes. researchgate.net

Oxidation: The sulfur atom in the methanesulfonyl group is in its highest oxidation state (+6), and therefore, it cannot be further oxidized. However, reactions involving oxidative cleavage of the C-S bond are conceivable under harsh conditions, though not commonly employed as a synthetic strategy for this class of compounds. More relevant are the oxidative processes on other parts of the molecule, where the methanesulfonyl group's electronic influence plays a significant role. For instance, the oxidation of aromatic sulfones to sulfonic acids has been observed in microdroplets under ambient conditions, a reaction proposed to be initiated by the water radical cation. This transformation is highly dependent on the other substituents on the aromatic ring, particularly the presence of strong electron-donating groups. acs.org

Sulfonyl Group as a Leaving Group or Activating Group in Synthetic Strategies

The methanesulfonyl group can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although this is less common for sulfonyl groups positioned meta to the pyridine nitrogen. Nucleophilic aromatic substitution on pyridine rings typically occurs at the 2- and 4-positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. rsc.orgacs.orgquimicaorganica.org For a substituent at the 3-position, this stabilization is not possible, making substitution less favorable.

However, the strong electron-withdrawing nature of the methanesulfonyl group activates the pyridine ring towards nucleophilic attack. While direct displacement of the 3-methanesulfonyl group is challenging, it can activate other positions on the ring for substitution. For instance, in some systems, a sulfonyl group can be displaced by a nucleophile, particularly if the aromatic system is highly activated by other electron-withdrawing groups. There is precedent for pyridyl pyrimidylsulfones acting as latent pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions, where an in situ generated sulfinate acts as a leaving group in a desulfinative coupling process. acs.org

Furthermore, the sulfonyl group is a well-established activating moiety in various organic transformations. For example, in vicarious nucleophilic substitution (VNS), a sulfonyl-stabilized carbanion can attack an electron-deficient aromatic ring, leading to C-H functionalization. acs.org While this is not a direct modification of the existing methanesulfonyl group, it highlights its role in activating adjacent positions for chemical modification.

Synthesis of Advanced Pyridine Derivatives Utilizing this compound as a Core Building Block

The 2-amino group of this compound is a key functional handle for the construction of fused bicyclic and tricyclic heterocyclic systems. The presence of the chloro and methanesulfonyl substituents can be exploited for further derivatization of the resulting fused systems.

A common strategy for the synthesis of fused pyridine derivatives is the annulation of a five- or six-membered ring onto the pyridine core. For instance, 2-aminopyridines are common precursors for the synthesis of imidazo[1,2-a]pyridines , a class of compounds with significant pharmacological interest. organic-chemistry.orgrsc.orgbio-conferences.orgnih.govthieme-connect.com The synthesis of these bicyclic systems can be achieved through several methods, including:

Condensation with α-haloketones: This is a classical and widely used method where the 2-aminopyridine reacts with an α-haloketone, leading to the formation of the imidazo[1,2-a]pyridine core. bio-conferences.org

Three-component reactions: One-pot, three-component reactions involving a 2-aminopyridine, an aldehyde, and an isonitrile provide a rapid and efficient route to 3-amino-substituted imidazo[1,2-a]pyridines. thieme-connect.com

Copper-catalyzed aerobic oxidative cyclization: This method utilizes acetophenones and 2-aminopyridines in the presence of a copper catalyst and an oxidant (such as air) to construct the imidazo[1,2-a]pyridine scaffold. organic-chemistry.org

Similarly, this compound can serve as a precursor for the synthesis of pyrazolo[1,5-a]pyridines . These bicyclic systems are typically synthesized from 2-aminopyridines via a [3+2] cycloaddition reaction with a suitable three-carbon component. A common approach involves the reaction of the 2-aminopyridine with a 1,3-dicarbonyl compound under oxidative conditions. acs.orgnih.gov

Furthermore, the 2-amino group can participate in cyclocondensation reactions with bifunctional reagents to form six-membered rings, leading to the formation of pyrido[2,3-d]pyrimidines . rsc.orgnih.govresearchgate.netresearchgate.net These reactions often involve the condensation of a 2-aminopyridine derivative, which possesses an additional functional group at the 3-position (such as a carbonitrile), with a suitable building block. While this compound does not have a nitrile group at the 3-position, its derivatization to introduce a suitable functional group could open pathways to these tricyclic systems.

The following table summarizes some of the potential advanced pyridine derivatives that could be synthesized from this compound based on established synthetic routes for 2-aminopyridines.

Starting MaterialReagent(s)Product Class
This compoundα-HaloketoneSubstituted Imidazo[1,2-a]pyridine
This compoundAldehyde, Isonitrile3-Amino-substituted Imidazo[1,2-a]pyridine
This compound1,3-Dicarbonyl compound, OxidantSubstituted Pyrazolo[1,5-a]pyridine
Derivatized this compoundBifunctional reagent (e.g., diethyl malonate)Substituted Pyrido[2,3-d]pyrimidine

The chloro and methanesulfonyl groups on the resulting fused heterocyclic systems would be available for further functionalization, such as through palladium-catalyzed cross-coupling reactions, allowing for the generation of a diverse library of complex molecules for various applications.

Advanced Spectroscopic and Structural Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 5-Chloro-3-methanesulfonylpyridin-2-amine, a combination of one-dimensional and two-dimensional NMR experiments would be employed for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for deciphering complex spin systems and establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For this compound, a cross-peak between the two aromatic protons on the pyridine (B92270) ring would be expected, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for the two methine groups on the pyridine ring by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This would be instrumental in placing the substituents on the pyridine ring. For instance, correlations would be expected between the protons of the methanesulfonyl group and the C3 carbon of the pyridine ring, and between the amine protons and the C2 and C3 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. For example, a NOESY experiment could reveal through-space interactions between the amine protons and the methanesulfonyl group or adjacent aromatic protons, helping to define the preferred orientation of the substituents.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on data for similar substituted pyridines, is presented below.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Pyridine-H48.0 - 8.3140 - 145C2, C6, C5
Pyridine-H68.3 - 8.6148 - 152C2, C4, C5
NH₂5.0 - 6.0-C2, C3
SO₂CH₃3.1 - 3.440 - 45C3
Pyridine-C2-155 - 160-
Pyridine-C3-125 - 130-
Pyridine-C5-130 - 135-

Advanced Solvent and Temperature Studies for Conformational Dynamics

The conformational flexibility of this compound, particularly concerning the rotation around the C-S and C-N bonds, can be investigated by varying the solvent and temperature during NMR analysis. Changes in the chemical shifts or the appearance of new signals at different temperatures can indicate the presence of multiple conformers in equilibrium. The use of different solvents can also influence the conformational preferences due to varying degrees of solvation and hydrogen bonding interactions with the amine and sulfonyl groups.

Mass Spectrometry for Fragmentation Mechanism Elucidation

Mass spectrometry (MS) provides valuable information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, confirming the presence of chlorine and sulfur through their characteristic isotopic patterns.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a fragmentation spectrum. The analysis of these fragments provides detailed structural information. For this compound, characteristic fragmentation pathways would be expected to involve the loss of the methanesulfonyl group (SO₂CH₃), the cleavage of the C-Cl bond, and various ring fragmentations of the pyridine core. A plausible fragmentation pathway is outlined in the table below.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
[M]+[M - SO₂CH₃]+SO₂CH₃
[M]+[M - Cl]+Cl
[M - SO₂CH₃]+Further pyridine ring fragmentsVarious small molecules

X-ray Crystallography for Solid-State Molecular Architecture

The definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. If suitable single crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This data would reveal the solid-state conformation of the molecule and provide insights into intermolecular interactions, such as hydrogen bonding involving the amine and sulfonyl groups, which dictate the crystal packing arrangement. The solid-state structure would serve as a benchmark for comparison with computational models and solution-phase conformational studies.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and the conformation of the molecule.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

ParameterPredicted Value
C-Cl Bond Length~1.74 Å
C-S Bond Length~1.77 Å
S-O Bond Length~1.45 Å
C-N (amino) Bond Length~1.38 Å
Pyridine Ring C-C Bond Lengths~1.39 - 1.40 Å
Pyridine Ring C-N Bond Lengths~1.33 - 1.34 Å
C-S-O Bond Angle~108°
O-S-O Bond Angle~120°
Dihedral Angle (Pyridine-SO2CH3)Variable

Note: These values are theoretical predictions and await experimental verification.

Co-crystal and Polymorph Analysis

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and the formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, are critical aspects of solid-state chemistry. For this compound, both phenomena could significantly influence its physicochemical properties.

In the absence of experimental screening for polymorphs or co-crystals of this specific compound, in silico methods serve as a valuable predictive tool. Computational software can be employed to predict the likelihood of polymorphism by searching for low-energy crystal packing arrangements. Similarly, co-crystal screening can be performed virtually by considering potential co-formers that can establish strong intermolecular interactions, such as hydrogen bonds, with the amino and sulfonyl groups of the target molecule. The hydrogen bonding capabilities of the amino group and the sulfonyl oxygen atoms make them prime sites for interaction with complementary functional groups in potential co-formers.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state. While experimental spectra for this compound are not widely published, theoretical calculations can predict the vibrational frequencies with a high degree of accuracy.

DFT calculations are commonly used to compute the harmonic vibrational frequencies. nih.govresearchgate.netnih.gov These theoretical spectra can then be used to assign the vibrational modes observed in experimental spectra. The predicted IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its various functional groups.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H (amine)Symmetric Stretch~3400-3500MediumWeak
N-H (amine)Asymmetric Stretch~3300-3400MediumWeak
C-H (aromatic)Stretch~3000-3100MediumStrong
C=C, C=N (ring)Stretch~1400-1600StrongStrong
S=O (sulfonyl)Asymmetric Stretch~1300-1350StrongMedium
S=O (sulfonyl)Symmetric Stretch~1150-1180StrongMedium
C-ClStretch~700-800StrongStrong

Note: These are predicted frequencies and may vary slightly from experimental values.

The analysis of these vibrational modes can confirm the presence of the key functional groups and provide information about the molecular symmetry and conformation.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule, providing information about the extent of conjugation and the presence of chromophores. The UV-Vis spectrum of this compound is expected to be influenced by the electronic structure of the substituted pyridine ring.

Theoretical predictions of the UV-Vis absorption spectrum can be obtained using Time-Dependent Density Functional Theory (TD-DFT) calculations. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. The pyridine ring itself is a chromophore, and the presence of the amino, chloro, and methanesulfonyl substituents will modulate its absorption profile. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands of the pyridine ring due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

Table 3: Predicted Electronic Transitions for this compound

TransitionPredicted λmax (nm)Description
π → π~230 - 260Electronic transition within the aromatic pyridine ring.
n → π~280 - 320Transition involving non-bonding electrons, likely from the nitrogen and oxygen atoms.

Note: These are theoretical predictions and the actual absorption maxima may be influenced by solvent effects.

The study of the UV-Vis spectrum provides crucial information about the electronic properties of the molecule, which is essential for understanding its potential applications in areas such as materials science and photochemistry.

Precursor Chemistry and Synthesis of Key Intermediates for 5 Chloro 3 Methanesulfonylpyridin 2 Amine

Synthesis of Halogenated Pyridine (B92270) Precursors

The initial phase in the synthesis of 5-Chloro-3-methanesulfonylpyridin-2-amine is the preparation of appropriately halogenated pyridine precursors. The chlorine atom at the C5 position is a critical feature of the target molecule. The synthesis of such precursors often starts from readily available pyridine derivatives, which are then subjected to chlorination reactions.

One common strategy involves the direct chlorination of substituted pyridines. For instance, the Vilsmeier-Haack reaction can be employed to produce chloro-aldehydes, which are versatile intermediates. The cyclization of an enamide under Vilsmeier formylation conditions can yield a corresponding 2-chloro-3-carbaldehyde pyridine derivative.

Another approach is to start with an already functionalized pyridine, such as an aminopyridine. For example, 2-amino-5-chloropyridine (B124133) is a commercially available and common starting material in pyridine chemistry. This precursor already contains the necessary chloro- and amino- functionalities at the desired positions, although the amino group may be modified or protected in subsequent steps. The synthesis of N-(5-chloro-2-pyridyl)triflimide from 2-amino-5-chloropyridine demonstrates the use of this precursor in preparing more complex pyridine derivatives. orgsyn.org In this preparation, 2-amino-5-chloropyridine is reacted with triflic anhydride (B1165640) in the presence of pyridine in dichloromethane (B109758) to yield the triflimide. orgsyn.org

The table below summarizes a representative synthesis of a halogenated pyridine precursor.

Precursor SynthesisReactantsReagents/ConditionsProductYield (%)
N-(5-Chloro-2-pyridyl)triflimide Synthesis2-Amino-5-chloropyridine, Triflic anhydridePyridine, Dichloromethane, -78°C to RTN-(5-Chloro-2-pyridyl)triflimide75

Preparation of Sulfonyl-Substituted Pyridine Intermediates

With a halogenated pyridine precursor in hand, the next critical step is the introduction of the methanesulfonyl group at the C3 position. Sulfonylated pyridines are valuable as both bioactive molecules and synthetic intermediates. wordpress.com

A modern and efficient method for preparing sulfonyl pyridines involves the direct displacement of a halide from a chloropyridine with a sulfinic acid salt. wordpress.com This one-pot approach avoids the use of odorous thiols and harsh oxidation steps. wordpress.com The reaction is often facilitated by a phase-transfer catalyst, such as tetrabutylammonium (B224687) chloride (TBACl), which enhances the solubility of the sulfinic acid salt in an aprotic solvent like dimethylacetamide (DMAc). wordpress.com This method is effective for a range of electron-deficient, electron-neutral, and electron-rich chloropyridines. wordpress.com

Another established route is the diazotization of an aminopyridine, followed by a reaction that introduces a sulfonyl group. For example, 3-aminopyridine (B143674) can be converted to a diazonium salt. researchgate.netgoogle.com This intermediate can then react under specific conditions to form pyridine-3-sulfonyl chloride, which can be further modified. researchgate.netgoogle.com

For direct C-H functionalization, a base-mediated approach for C4-selective sulfonylation of pyridine has been developed. chemistryviews.org This method involves activating the pyridine ring with triflic anhydride, followed by the addition of a sulfinic acid salt, such as sodium p-toluenesulfinate, mediated by a base like N-methylpiperidine. chemistryviews.org While this particular method targets the C4 position, modifications in substrates and conditions can influence regioselectivity.

The following table details a general method for the sulfonylation of chloropyridines.

Sulfonylation MethodSubstrateReagents/ConditionsProduct Type
Sulfone Synthesis via DisplacementChloropyridineSodium Methanesulfinate, Tetrabutylammonium Chloride (TBACl), Dimethylacetamide (DMAc)Pyridine Sulfone

Strategies for Introducing Amino Functionality into Pyridine Ring Systems

The final key transformation is the introduction of an amino group at the C2 position of the pyridine ring. The direct amination of pyridine rings can be challenging but is a well-studied area of heterocyclic chemistry.

Nucleophilic Aromatic Substitution (SNAr) is a powerful strategy for introducing amines. Pyridine rings are inherently electron-deficient, which makes them amenable to attack by nucleophiles, especially when activated by electron-withdrawing groups. galchimia.com A halogen or a sulfonyl group at the C2 position can act as a good leaving group, facilitating substitution by an amine source like ammonia (B1221849) or a protected amine. The sulfonyl group itself can be a better leaving group than chloride in some instances, providing an alternative route for amination. wordpress.com

The Chichibabin reaction is a classic method for the amination of pyridines, typically at the C2 or C6 position, using sodium amide. However, this reaction often requires high temperatures and may not be suitable for highly functionalized or sensitive substrates. galchimia.com

More recent developments have led to specialized reagents for the selective amination of pyridines. Fier and colleagues at Merck developed a polyfunctional reagent that can selectively introduce a protected amino group at the C2 position of a pyridine ring. galchimia.com This process involves activation of the pyridine nitrogen, transfer of a nucleophilic aminating agent to the C2 position, and subsequent oxidation to yield the 2-aminopyridine (B139424) product. galchimia.com The protocol involves mixing the pyridine with the reagent and N,O-bis(trimethylsilyl)acetamide (BSA) in dioxane, followed by a reduction step with zinc metal in acetic acid. galchimia.com

The formation of the pyridine ring itself can also be designed to incorporate the amino functionality from the outset. For instance, reactions involving 1,5-dicarbonyl compounds or their equivalents with an amine source can lead to the formation of the pyridine ring system with the nitrogen atom and its substituents already in place. acs.orgnih.gov

The table below outlines a modern approach for the C2-amination of pyridines.

Amination StrategySubstrateReagents/ConditionsProduct Type
Selective C2-AminationPyridinePolyfunctional Aminating Reagent, N,O-bis(trimethylsilyl)acetamide (BSA), Dioxane; then Zn, Acetic Acid2-NHBoc Pyridine

Emerging Research Frontiers and Future Directions in 5 Chloro 3 Methanesulfonylpyridin 2 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Pyridine (B92270) Derivatives

The synthesis of pyridine derivatives has traditionally relied on methods that can be harsh, low-yielding, or environmentally detrimental. ijarsct.co.in Consequently, a significant research thrust is the development of green and sustainable synthetic protocols. nih.gov Modern approaches focus on efficiency, cost-effectiveness, and minimal environmental impact. nih.govacs.org

Key advancements in this area include:

Multicomponent Reactions (MCRs): These one-pot reactions combine three or more reactants to form a complex product, reducing the number of synthetic steps, saving time, and minimizing waste. nih.govresearchgate.net

Microwave-Assisted Synthesis: This technique often leads to dramatically shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govacs.org It is recognized as a significant tool in green chemistry. nih.govacs.org

Green Catalysts and Solvents: The use of environmentally benign catalysts, such as magnetic nanoparticles, and safer solvents is a core principle of modern pyridine synthesis. researchgate.net Research also explores solvent-free conditions to further reduce environmental impact. ijarsct.co.inresearchgate.net

Ultrasonic Production: Sonication provides an alternative energy source that can accelerate reactions and improve yields in the synthesis of pyridine-based compounds. nih.govresearchgate.net

Biomass-Derived Materials: An emerging sustainable strategy involves using renewable feedstocks derived from biomass to construct pyridine rings, offering an alternative to fossil fuel-based starting materials. numberanalytics.com

Comparison of Synthetic Methodologies for Pyridine Derivatives
MethodologyKey AdvantagesTypical Reaction TimeReported YieldsReference
Conventional HeatingWell-established, simple setup6–9 hours71%–88% nih.govacs.org
Microwave IrradiationShorter reaction time, higher yields, pure products2–7 minutes82%–94% nih.govacs.org
Multicomponent ReactionsHigh atom economy, reduced steps, operational simplicityVariesGood to excellent nih.govresearchgate.net
Ultrasound-Accelerated SynthesisRapid, efficientVariesHighly efficient researchgate.net

These novel methodologies are expanding the toolkit available to chemists, enabling more efficient and environmentally responsible access to complex pyridine derivatives like 5-Chloro-3-methanesulfonylpyridin-2-amine. ijarsct.co.in

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, thereby guiding experimental research. stmjournals.commdpi.com For pyridine derivatives, advanced computational models offer profound insights into their properties and potential applications. stmjournals.com

Quantitative Structure-Property Relationship (QSPR): QSPR studies are used to build models that correlate the chemical structure of pyridine derivatives with their physical and thermodynamic properties. researchgate.net These models can predict properties like Gibbs free energy and enthalpy of formation for new, untested compounds based on calculated molecular descriptors. researchgate.net

Density Functional Theory (DFT): DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net It can be employed to calculate heats of formation, bond dissociation energies, and to study reaction mechanisms involving pyridine derivatives. researchgate.net For instance, DFT has been used to study polynitro-bridged pyridine derivatives as potential high-energy materials by evaluating their detonation properties and thermal stability. researchgate.net

Molecular Docking and Simulation: These methods are used to predict how molecules interact with larger systems. nih.gov While often used in drug discovery, the principles are applicable to materials science for understanding how pyridine derivatives might bind to surfaces or self-assemble. stmjournals.comnih.gov Studies have shown a good correlation between computational energy scores and experimental data for pyridine derivatives. nih.gov

Applications of Computational Modeling in Pyridine Chemistry
Computational MethodPredicted Properties/ApplicationsSignificanceReference
QSPR (Quantitative Structure-Property Relationship)Thermodynamic properties (e.g., Gibbs free energy, enthalpy of formation)Allows for rapid screening and prediction of properties for large sets of pyridine derivatives. researchgate.net
DFT (Density Functional Theory)Electronic structure, heats of formation, detonation velocities, thermal stability, reaction pathways.Provides detailed insights into molecular stability and reactivity, guiding the design of new materials. researchgate.net
Molecular Dynamics (MD) SimulationsConformational changes, dynamic behavior of molecular systems over time.Reveals dynamic processes and transitional states crucial for understanding material behavior. stmjournals.com
Molecular DockingBinding affinities and interactions with target sites (e.g., catalyst active sites).Guides the design of pyridine-based ligands and catalysts with improved performance. nih.gov

These computational approaches accelerate the discovery process by allowing for the in silico design and screening of novel pyridine-based molecules for specific functions in materials science. mdpi.comnih.gov

Exploration of Unprecedented Reaction Pathways and Reactivity Patterns of Substituted Pyridin-2-amines

The specific arrangement of substituents in this compound suggests a rich and tunable reactivity. The electron-withdrawing nature of the chloro and methanesulfonyl groups significantly influences the pyridine ring's electrophilicity, while the 2-amino group provides a key nucleophilic site.

A particularly relevant area of research is the reactivity of 2-sulfonylpyridines as electrophiles in Nucleophilic Aromatic Substitution (SNAr) reactions. nih.govnih.gov Studies have shown that the 2-sulfonyl group is an excellent leaving group, allowing for selective reaction with nucleophiles like thiols. nih.govacs.org The reactivity of this class of compounds can be finely tuned by altering the electronic properties of other substituents on the pyridine ring. acs.org

For a molecule like this compound, several reaction pathways can be envisioned:

SNAr at C2: The methanesulfonyl group at the C2 position is a prime target for nucleophilic attack, leading to its displacement. The rate of this reaction would be heavily influenced by the nature of the attacking nucleophile.

Reactivity of the Amino Group: The 2-amino group can act as a nucleophile itself, participating in reactions such as acylation, alkylation, or condensation. nih.gov

SNAr at C5: The chloro group at the C5 position could also be displaced by a strong nucleophile under certain conditions, although the 2-sulfonyl group is generally a more facile leaving group in this type of system. nih.gov

Recent research on the closely related compound, 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine, has demonstrated its utility as a versatile building block for the regioselective synthesis of 2,3,5-trisubstituted pyridines, highlighting the controlled and sequential reactivity at different positions on the pyridine ring. nih.gov This underscores the potential for complex molecular construction starting from such highly functionalized pyridine scaffolds.

Applications in Advanced Material Science and Catalysis (Non-Biological)

The unique electronic and structural features of substituted pyridines make them valuable components in the design of advanced materials and catalysts. numberanalytics.comnih.gov While research on this compound itself is nascent, the properties of related compounds suggest several promising non-biological applications.

Organic Electronics: Pyridine derivatives are integral to materials for organic light-emitting diodes (OLEDs) and other electronic devices. nbinno.com The incorporation of halogenated or sulfonyl-containing pyridines can modulate the electronic properties (e.g., electron distribution, conductivity) and enhance the thermal and chemical stability of these materials. nbinno.com The ability to fine-tune these properties through substitution is crucial for developing next-generation materials. nbinno.com

High-Performance Polymers: The robustness of the pyridine ring, enhanced by stable substituents like chloro and sulfonyl groups, makes these compounds attractive as monomers or additives for creating high-performance polymers with improved durability and resistance to environmental degradation. nbinno.com

Catalysis: Pyridine derivatives are widely used as ligands in organometallic catalysis. nih.gov The nitrogen atom of the pyridine ring can coordinate to metal centers, and the electronic properties of the ligand, which can be tuned by substituents, can influence the activity and selectivity of the catalyst. The specific substitution pattern of this compound could offer unique steric and electronic influences in a catalytic system.

High-Energy Materials: Computational studies on polynitro-bridged pyridine derivatives have shown their potential as high-energy density materials (HEDMs). researchgate.net The introduction of energy-rich groups onto a stable aromatic core like pyridine can lead to compounds with excellent detonation properties. researchgate.net

Potential Non-Biological Applications of Substituted Pyridine Derivatives
Application AreaRelevant Properties of Pyridine DerivativePotential RoleReference
Organic Electronics (e.g., OLEDs)Tunable electronic properties, high thermal/chemical stability.Component of emitting or charge-transporting layers. nbinno.com
High-Performance PolymersRobust aromatic core, enhanced stability from substituents.Monomer or functional additive for improved durability. nbinno.com
Organometallic CatalysisCoordination site (pyridine nitrogen), tunable electronic/steric environment.Ligand to modify catalyst activity and selectivity. nih.gov
High-Energy MaterialsStable aromatic scaffold, ability to incorporate energetic groups.Core structure for designing new high-energy density materials. researchgate.net

The continued exploration of compounds like this compound is set to expand the horizons of material science, offering new building blocks for the rational design of functional molecules and materials.

Q & A

Q. What experimental validations are critical when computational models predict novel reaction pathways?

  • Validation Steps :
  • Isotope Labeling : Confirm mechanistic pathways (e.g., 15^{15}N-labeled amines to track nitration byproducts).
  • Kinetic Isotope Effects : Compare reaction rates of deuterated vs. protiated substrates to infer rate-determining steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.